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molecular formula C11H8N2S B2481059 4-(4-Methylthiazol-5-yl)benzonitrile CAS No. 122957-57-7

4-(4-Methylthiazol-5-yl)benzonitrile

Cat. No. B2481059
M. Wt: 200.26
InChI Key: REUDLMVWBUGLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05120747

Procedure details

Raney Nickel (1 g) was added to a solution of the product of (a) (1.2 g, 5 mmol) in absolute ethanol (120 ml) and the reactants heated at 80° C. in an autoclave for 18 hours. After cooling to ambient temperature, further Raney Nickel (1 g) was added to the reaction mixture and the reactants heated at 80° C. in an autoclave for an additional 6 hours. The reaction mixture was then filtered through Arbocel and the filtrate evaporated to dryness. The residue was flash chromatographed (Merck 60 Kieselgel--ethyl acetate:hexane:diethylamine, 25:75:2) to give the title product as a gum which solidified on standing (0.36 g, 35%), and was used directly in Preparation 19.
Name
( a )
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12](S)=[N:11][C:10]=2[CH3:15])=[CH:5][CH:4]=1)#[N:2]>[Ni].C(O)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]2[S:13][CH:12]=[N:11][C:10]=2[CH3:15])=[CH:7][CH:8]=1)#[N:2]

Inputs

Step One
Name
( a )
Quantity
1.2 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1=C(N=C(S1)S)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reactants heated at 80° C. in an autoclave for an additional 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through Arbocel
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed (Merck 60 Kieselgel--ethyl acetate:hexane:diethylamine, 25:75:2)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=C(N=CS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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